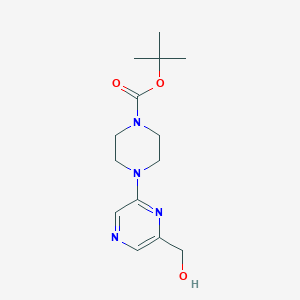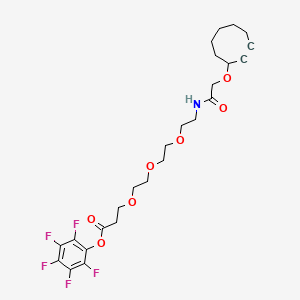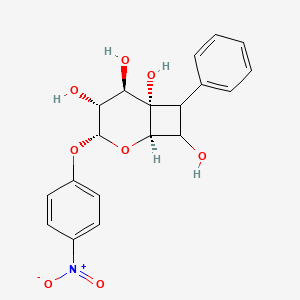
1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4 It is characterized by the presence of a fluoro group and a trifluoromethyl group attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups.
Aplicaciones Científicas De Investigación
1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between fluorinated organic molecules and biological targets.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound may serve as a precursor in the synthesis of drug candidates.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene involves its interaction with molecular targets through various pathways. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to specific targets, such as enzymes or receptors. These interactions can modulate the activity of the targets, leading to desired biological or chemical effects.
Comparación Con Compuestos Similares
- 1-Fluoro-2-(trifluoromethyl)benzene
- 1-Fluoro-4-(trifluoromethyl)benzene
- 1-Fluoro-3-(trifluoromethyl)benzene
Comparison: Compared to these similar compounds, 1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene has a more complex structure due to the naphthalene ring. This complexity can result in unique chemical properties and reactivity, making it a valuable compound for specific applications. The presence of both fluoro and trifluoromethyl groups further enhances its chemical versatility and potential for use in various fields.
Propiedades
Fórmula molecular |
C17H10F4 |
|---|---|
Peso molecular |
290.25 g/mol |
Nombre IUPAC |
1-fluoro-8-[3-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4/c18-15-9-3-5-11-4-2-8-14(16(11)15)12-6-1-7-13(10-12)17(19,20)21/h1-10H |
Clave InChI |
BVUNWISZPUNYGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C3=CC(=CC=C3)C(F)(F)F)C(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid](/img/structure/B11833602.png)


![[(5-Bromoquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11833613.png)
![(4aR,7aR)-4,4a,5,7a-tetrahydrocyclopenta[d][1,3]dioxin-2-one](/img/structure/B11833629.png)

![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11833639.png)
![2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol](/img/structure/B11833644.png)

![methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride](/img/structure/B11833655.png)


